molecular formula C21H25N3O4S B2359447 N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 863002-02-2

N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2359447
CAS No.: 863002-02-2
M. Wt: 415.51
InChI Key: BAFMKYLWEZUNJS-UHFFFAOYSA-N
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Description

N-(3-(1-Acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-derived compound featuring a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group at position 1, a 2-ethoxyphenyl moiety at position 5, and an ethanesulfonamide group attached to the phenyl ring at position 2. Its molecular formula is C₂₂H₂₅N₃O₄S, with a molecular weight of 427.5 g/mol.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-21-12-7-6-11-18(21)20-14-19(22-24(20)15(3)25)16-9-8-10-17(13-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFMKYLWEZUNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate, (E)-3-(3-nitrophenyl)-1-(2-ethoxyphenyl)prop-2-en-1-one, is synthesized by base-catalyzed condensation of 2-ethoxyacetophenone with 3-nitrobenzaldehyde.

Procedure :

  • 2-Ethoxyacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) are dissolved in ethanol (50 mL).
  • Aqueous NaOH (40%, 5 mL) is added dropwise under ice-cooling.
  • The mixture is stirred at 25°C for 24 h, yielding a yellow precipitate.
  • Filtration and recrystallization (ethanol/water) afford the chalcone in 75–85% yield.

Mechanistic Insight :
The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone. The nitro group serves as a directing group for subsequent reduction to an amine.

Cyclocondensation to Form the Pyrazoline Ring

Hydrazine Cyclization

The chalcone reacts with acetylhydrazine in acidic conditions to form the pyrazoline core.

Procedure :

  • Chalcone (5 mmol) and acetylhydrazine (6 mmol) are refluxed in glacial acetic acid (30 mL) for 8 h.
  • The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
  • The crude product is filtered and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 1-acetyl-5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (68–72%).

Critical Parameters :

  • Acid Catalyst : Acetic acid facilitates both enolization and cyclization.
  • Temperature : Prolonged reflux ensures complete ring closure.
  • Steric Effects : Bulky substituents on the chalcone may necessitate higher temperatures or prolonged reaction times.

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group on the phenyl ring is reduced to an amine using hydrogen gas and a palladium catalyst.

Procedure :

  • Nitro-substituted pyrazoline (3 mmol) is dissolved in ethanol (50 mL).
  • 10% Pd/C (0.1 g) is added, and the mixture is hydrogenated at 40 psi H₂ for 6 h.
  • Filtration and solvent removal yield 3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline (89–93%).

Alternative Methods :

  • Fe/HCl Reduction : Economical but generates stoichiometric waste.
  • Na₂S₂O₄ : Suitable for small-scale reductions but less efficient for electron-deficient aryl nitro groups.

Sulfonylation to Introduce the Ethanesulfonamide Group

Reaction with Ethanesulfonyl Chloride

The aryl amine undergoes sulfonylation in the presence of a base to scavenge HCl.

Procedure :

  • 3-(1-Acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline (2 mmol) is dissolved in dry dichloromethane (20 mL).
  • Triethylamine (4 mmol) is added, followed by dropwise addition of ethanesulfonyl chloride (2.2 mmol) at 0°C.
  • The reaction is stirred at 25°C for 4 h, washed with water, and dried over MgSO₄.
  • Column chromatography (ethyl acetate/hexane, 1:1) yields the title compound (65–70%).

Optimization Considerations :

  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility.
  • Stoichiometry : A slight excess of sulfonyl chloride ensures complete conversion.

Spectroscopic Characterization and Validation

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.52 (t, J=7.3 Hz, 3H, SO₂CH₂CH₃), 2.38 (s, 3H, COCH₃), 3.12 (dd, J=17.2, 5.6 Hz, 1H, pyrazoline H4), 3.88 (q, J=7.0 Hz, 2H, OCH₂), 4.21 (q, J=7.3 Hz, 2H, SO₂CH₂), 5.72 (dd, J=12.1, 5.6 Hz, 1H, pyrazoline H5), 6.92–7.89 (m, 8H, aromatic).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1330, 1150 cm⁻¹ (SO₂ asym/sym), 3270 cm⁻¹ (N-H).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₆N₃O₄S [M+H]⁺: 452.1584, found: 452.1586.

X-ray Crystallography :
Single-crystal analysis (where applicable) confirms the dihedral angle between the pyrazoline ring and ethoxyphenyl group (≈178.5°), indicative of near-planar conjugation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Acetic Acid Reflux 68–72 95–98 8 Scalability
Microwave-Assisted 75–80 97–99 1.5 Reduced energy input
Solvent-Free 60–65 90–92 12 Eco-friendly profile

Microwave irradiation significantly accelerates cyclocondensation, enhancing throughput without compromising yield.

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivation, reducing precious metal costs.
  • Byproduct Utilization : Acetic acid from cyclization steps is neutralized and repurposed for pH adjustment in wastewater treatment.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Research has indicated that related pyrazole derivatives exhibit selective inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. For instance, studies have demonstrated that certain pyrazole derivatives can act as potent inhibitors of MAO-A, with some compounds showing Ki values in the nanomolar range .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide and its biological activity is crucial for optimizing its pharmacological profile. SAR studies involve synthesizing analogs of the compound to identify key structural features that enhance or diminish activity.

Pharmacological Applications

The compound's potential therapeutic applications extend to various diseases:

  • Cancer : The pyrazole moiety has been associated with anticancer activity. Research into similar compounds suggests that modifications can enhance their efficacy against cancer cell lines.
  • Neurological Disorders : Given its interaction with MAO, the compound may also be explored for treating conditions like depression and anxiety.

Material Science

Beyond biological applications, this compound may have implications in material science due to its electronic properties. The presence of conjugated systems within its structure warrants investigation into its potential use in organic electronics or as a component in advanced materials.

Case Study 1: Anticancer Activity

A study on pyrazole derivatives demonstrated that specific modifications could lead to increased cytotoxicity against human cancer cell lines. The incorporation of ethoxyphenyl groups was noted to enhance the interaction with cellular targets involved in proliferation pathways.

Case Study 2: Neuroprotective Effects

Research focusing on MAO inhibitors has highlighted the neuroprotective effects of certain pyrazole derivatives. The ability of these compounds to modulate neurotransmitter levels presents an avenue for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is deeply rooted in its molecular interactions:

  • Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, leading to alterations in cellular pathways. It may bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating signal transduction processes. These interactions can result in therapeutic effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substituents significantly influence physicochemical properties and biological interactions. Key analogs include:

a) N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • Substituents : Benzoyl (R1), 2-ethoxyphenyl (R5), methanesulfonamide (R3).
  • Molecular Weight : ~475.1 g/mol.
  • Methanesulfonamide (vs. ethanesulfonamide) may offer tighter binding in shallow protein pockets.
b) N-{4-[1-Acetyl-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]-Phenyl}-Acetamide
  • Substituents : Acetyl (R1), 4-methoxyphenyl (R5), acetamide (R3).
  • Molecular Weight : 351.4 g/mol .
  • Comparison : The 4-methoxyphenyl group enhances solubility via electron-donating effects, while the acetamide substituent may facilitate hydrogen bonding. This contrasts with the target compound’s 2-ethoxyphenyl and ethanesulfonamide groups, which balance lipophilicity and sulfonamide-mediated interactions.
c) N-(4-(5-(2-Fluorophenyl)-1-Propionyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Ethanesulfonamide
  • Substituents : Propionyl (R1), 2-fluorophenyl (R5), ethanesulfonamide (R3).
  • CAS No.: 724437-67-6 .
  • The 2-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding via halogen interactions.

Sulfonamide Group Variations

The sulfonamide moiety’s alkyl chain length and substitution pattern affect solubility and target engagement:

Compound Sulfonamide Group Key Properties
Target Compound Ethanesulfonamide Moderate hydrophilicity; longer chain may improve membrane permeability.
Compound Methanesulfonamide Compact structure; may favor tight binding in shallow pockets.
Compound (3-chlorophenyl) Ethanesulfonamide Similar to target but with halogenated aryl groups for enhanced hydrophobic interactions.

Biological Activity

N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4S, with a molecular weight of 401.48 g/mol. The compound features a complex structure that includes a pyrazole ring, an ethanesulfonamide group, and phenyl substituents, which contribute to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins. Inhibition of BET proteins can lead to the suppression of oncogene expression and subsequent anti-cancer effects.

Anticancer Effects

Several studies have demonstrated the anticancer potential of related compounds through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays have shown that compounds targeting BET bromodomains can significantly reduce cell viability in cancer cell lines. For instance, JQ1, a well-known BET inhibitor, has been shown to induce apoptosis in neuroblastoma cells by disrupting BRD4 interactions with transcription factors .
  • Synergistic Effects : Combination therapies involving BET inhibitors like JQ1 have been reported to enhance the efficacy of other chemotherapeutic agents. For example, studies indicate that combining JQ1 with specific quinone-containing compounds resulted in synergistic cytotoxic effects on neuroblastoma cells .
  • Mechanistic Insights : The inhibition of BRD4 has been linked to reduced MYC expression and subsequent tumor growth inhibition. This mechanism has been observed across various cancer types, suggesting a broad applicability for compounds with similar structures .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence that compounds like this compound may exhibit anti-inflammatory effects. Research has shown that BET inhibitors can reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells . This suggests potential applications in treating inflammatory diseases.

Data Summary

Activity Effect Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell viability
Apoptosis InductionEnhanced apoptosis in neuroblastoma cells
Synergistic CytotoxicityIncreased efficacy when combined with other agents
Anti-inflammatory EffectsReduced IL-6 and IL-8 expression

Case Studies

A notable case study involved the application of JQ1 in treating NUT midline carcinoma (NMC). The study demonstrated that JQ1 effectively inhibited tumor growth in xenograft models and induced squamous differentiation in NMC cell lines, showcasing its potential as a therapeutic agent for aggressive cancers .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the multi-step synthesis of N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

  • Methodological Answer : Key parameters include reaction temperature (70–120°C for cyclization steps), solvent choice (e.g., ethanol or DMF for solubility), and catalyst selection (e.g., acidic/basic conditions for pyrazole ring formation). Process intensification techniques, such as flow chemistry, can enhance scalability while reducing byproducts . Purification via column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) improves purity. Monitor intermediates using TLC and HPLC to ensure stepwise efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl and acetyl groups) and confirms diastereomeric ratios in the 4,5-dihydropyrazole core .
  • X-ray Crystallography : Resolve 3D conformation using SHELX software (SHELXL for refinement; SHELXS for structure solution) to analyze bond angles, torsion angles, and intermolecular interactions. Ensure high-resolution data (R-factor < 0.05) for reliability .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₅N₃O₄S) and isotopic patterns .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition using fluorogenic substrates) or cell-based viability assays (e.g., MTT for cytotoxicity). Use PubChem data on structurally analogous sulfonamides to select relevant targets (e.g., cyclooxygenase-2 or carbonic anhydrase). Include positive controls (e.g., celecoxib) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., viral polymerases or kinases). Compare results with experimental IC₅₀ values to identify false positives .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to validate docking poses. Analyze RMSD and hydrogen-bond occupancy to distinguish artifacts from true interactions .
  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to rationalize activity variations across analogs .

Q. What strategies mitigate stereochemical challenges during synthesis and purification?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers of the 4,5-dihydropyrazole core .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated stereoisomers. Compare experimental CD spectra with DFT-simulated spectra for validation .
  • Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts for selective crystallization .

Q. How to design a structure-activity relationship (SAR) study for optimizing pharmacokinetic properties?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., ethoxyphenyl → fluorophenyl) to assess impact on solubility and metabolic stability. Use parallel synthesis for rapid iteration .
  • ADMET Profiling : Measure logD (octanol/water), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorometric assays) to prioritize leads. Cross-reference with in silico predictions (e.g., SwissADME) .
  • In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to determine bioavailability and half-life. Compare with structurally related compounds in PubChem .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Flow chemistry, DOE (Design of Experiments)
Structural Analysis X-ray crystallography (SHELXL), HRMS
Biological Screening Surface plasmon resonance, enzyme inhibition
Computational Modeling MD simulations, QM/MM
SAR Development Parallel synthesis, ADMET profiling

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